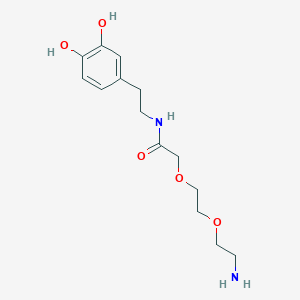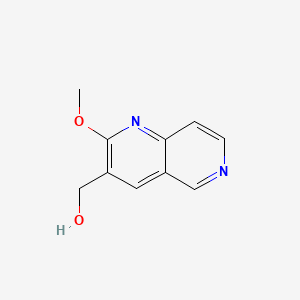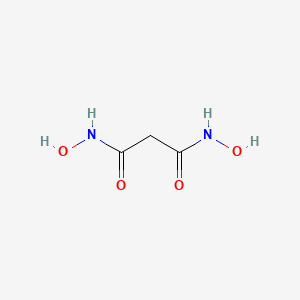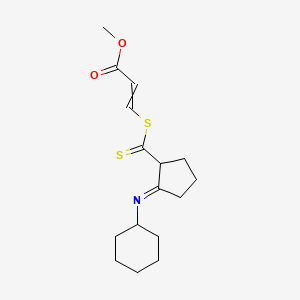
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexyliminocyclopentanecarbothioyl group attached to a sulfanylprop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with cyclopentanone to form the cyclohexyliminocyclopentane intermediate. This intermediate is then reacted with carbon disulfide and methyl acrylate under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process is monitored using advanced analytical techniques to ensure consistency and quality. The final product is purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur, where the sulfanyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (E)-3-[(4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate
- Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate
Uniqueness
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate is unique due to its specific structural features, such as the cyclohexyliminocyclopentanecarbothioyl group, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
63018-06-4 |
|---|---|
Fórmula molecular |
C16H23NO2S2 |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C16H23NO2S2/c1-19-15(18)10-11-21-16(20)13-8-5-9-14(13)17-12-6-3-2-4-7-12/h10-13H,2-9H2,1H3 |
Clave InChI |
MPMSPCBRWHNLJI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CSC(=S)C1CCCC1=NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





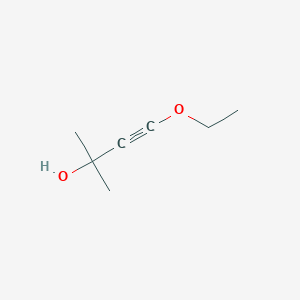
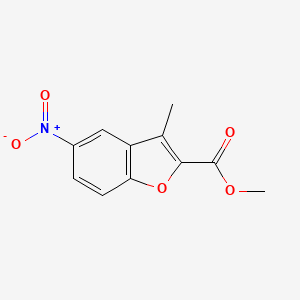
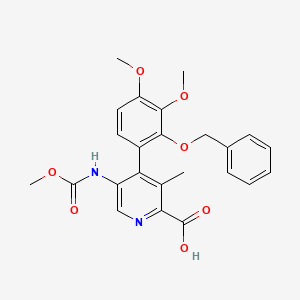
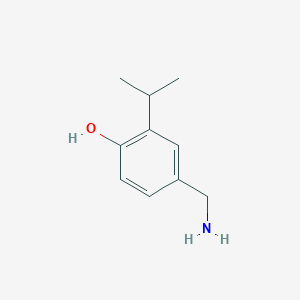
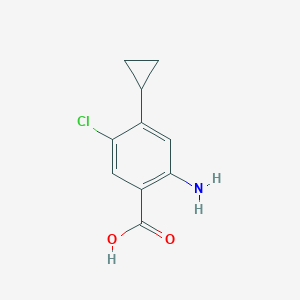
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
